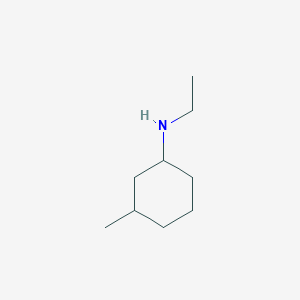

N-ethyl-3-methylcyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-10-9-6-4-5-8(2)7-9/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGGEUFVMBHOIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCC(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl 3 Methylcyclohexan 1 Amine

Established Routes to N-Alkyl Cyclohexylamines

Conventional methods for synthesizing N-alkyl cyclohexylamines, such as N-ethyl-3-methylcyclohexan-1-amine, typically involve the formation of the crucial carbon-nitrogen bond through well-established reactions.

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. libretexts.orgmasterorganicchemistry.com This process involves two key steps: the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. youtube.comyoutube.com

To synthesize this compound, 3-methylcyclohexanone (B152366) is reacted with ethylamine (B1201723) in the presence of a suitable reducing agent. The initial reaction forms an iminium ion intermediate, which is then reduced in situ. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being particularly effective because it is mild enough to selectively reduce the iminium ion without significantly reducing the starting ketone. masterorganicchemistry.comyoutube.com Other reducing agents, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or catalytic hydrogenation (e.g., H₂ over a Palladium catalyst), are also viable options. masterorganicchemistry.comorganic-chemistry.org

The general reaction is as follows: 3-methylcyclohexanone + Ethylamine → [Iminium Intermediate] → this compound

This method is advantageous due to its operational simplicity, often being performed as a one-pot synthesis. organic-chemistry.org

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminium ions in the presence of ketones; requires mildly acidic conditions. masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com |

The synthesis can also be achieved through the nucleophilic substitution of a halogen atom on a cyclohexane (B81311) ring by an amine. ibchem.com In this approach, a suitable halogenated derivative, such as 1-halo-3-methylcyclohexane (e.g., 1-bromo-3-methylcyclohexane), is treated with ethylamine. Ethylamine acts as the nucleophile, displacing the halide to form the target this compound. chemguide.co.ukcognitoedu.org

The reaction is typically carried out by heating the halogenoalkane with a concentrated solution of the amine in a solvent like ethanol, often in a sealed tube to prevent the volatile amine from escaping. chemguide.co.uksavemyexams.com

1-Bromo-3-methylcyclohexane + 2 Ethylamine → this compound + Ethylammonium bromide

A significant drawback of this method is the potential for over-alkylation. The product, a secondary amine, can itself act as a nucleophile and react with another molecule of the halogenoalkane to form a tertiary amine. To minimize this side reaction, a large excess of the primary amine (ethylamine) is typically used. savemyexams.com

A two-step synthetic sequence involving the formation and subsequent reduction of an amide offers another reliable route. rsc.org This strategy begins with the acylation of ethylamine using a derivative of 3-methylcyclohexanecarboxylic acid. The carboxylic acid is typically converted to a more reactive species, such as an acid chloride or an ester, which then readily reacts with ethylamine to form N-ethyl-3-methylcyclohexanecarboxamide.

The second step is the reduction of the amide carbonyl group to a methylene (B1212753) group (-CH₂-). This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being a classic and effective choice. orgsyn.org Alternative, milder methods for amide reduction, such as catalytic hydrosilylation, have also been developed. researchgate.net

Table 2: Amidation and Reduction Pathway

| Step | Reactants | Product |

|---|---|---|

| 1. Amidation | 3-methylcyclohexanecarbonyl chloride + Ethylamine | N-ethyl-3-methylcyclohexanecarboxamide |

Stereoselective Synthesis of this compound

The presence of two chiral centers in this compound (at C1 and C3 of the cyclohexane ring) means that four possible stereoisomers exist. The development of stereoselective synthetic methods is crucial for isolating a single, desired isomer.

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. rsc.org

Amine Transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. worktribe.comnih.gov For the synthesis of this compound, an ATA could be used to asymmetrically aminate 3-methylcyclohexanone. While many ATAs synthesize primary amines, specific enzymes or chemoenzymatic cascades can be employed for secondary amines. Research has demonstrated the synthesis of optically pure (1R,3R)-1-amino-3-methylcyclohexane using a cascade reaction involving an enoate reductase (ERED) and an amine transaminase (ATA). researchgate.net A similar strategy could be adapted by using ethylamine as the amine donor or by subsequent enzymatic or chemical N-ethylation.

Amine Oxidases , such as cyclohexylamine (B46788) oxidase (CHAO), can be utilized in deracemization processes. scispace.com In this approach, a racemic mixture of this compound is subjected to an enantioselective oxidation by the enzyme. One enantiomer is selectively oxidized to the corresponding imine, which can then be non-selectively reduced back to the racemic amine using a reducing agent like a borane-ammonia complex. scispace.com Over time, this cycle enriches the reaction mixture with the non-preferred enantiomer, leading to a high enantiomeric excess of one isomer. d-nb.info

A sophisticated biocatalytic cascade can be employed starting from an α,β-unsaturated ketone precursor, 3-methylcyclohex-2-en-1-one. acs.org This method combines the actions of two different types of enzymes in a one-pot reaction to generate specific stereoisomers of the target amine.

The process involves:

Ene-Reductase (ERed): The first step is the stereoselective reduction of the carbon-carbon double bond of 3-methylcyclohex-2-en-1-one. The choice of ERed determines the stereochemistry at the C3 position of the resulting 3-methylcyclohexanone.

Imine Reductase (IRED) / Reductive Aminase (RedAm): The chiral ketone produced in the first step is then subjected to reductive amination in the same pot with ethylamine. The stereoselectivity of this step is controlled by the choice of IRED or RedAm, which determines the stereochemistry at the C1 position.

By carefully selecting the combination of ERed and IRED, it is possible to synthesize two, three, or even all four of the possible stereoisomers of this compound with high diastereomeric and enantiomeric purity. acs.org This approach highlights the versatility of biocatalytic cascades in achieving complex stereochemical control.

Chiral Auxiliary-Mediated Synthesis for Diastereoselective Control

The synthesis of this compound, a compound possessing two stereocenters (at C1 and C3 of the cyclohexane ring), presents a significant stereochemical challenge. The relationship between the ethylamino group and the methyl group can be either cis or trans, resulting in two diastereomers, each of which is a racemic mixture of enantiomers. Achieving control over the diastereomeric outcome is crucial for applications where a specific stereoisomer is required. One powerful strategy to achieve this is through the use of chiral auxiliaries.

This methodology involves the temporary incorporation of a chiral molecule to guide the stereochemical course of a reaction. In the context of synthesizing this compound, a common approach would be a diastereoselective reductive amination. The process begins with the condensation of 3-methylcyclohexanone with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine intermediate. The steric hindrance imposed by the chiral auxiliary directs the approach of a reducing agent to one face of the imine C=N double bond, favoring the formation of one diastereomer over the other. The final step involves the reductive cleavage of the auxiliary group, typically via catalytic hydrogenation, to yield the desired this compound with a specific diastereomeric enrichment.

The effectiveness of this method is highly dependent on the choice of the chiral auxiliary and the reaction conditions. Different auxiliaries can lead to varying levels of diastereoselectivity.

Table 1: Hypothetical Diastereoselectivity in Chiral Auxiliary-Mediated Synthesis

| Chiral Auxiliary | Reducing Agent | Solvent | Expected Predominant Diastereomer | Diastereomeric Ratio (d.r.) |

| (R)-1-Phenylethylamine | H₂/Pd-C | Methanol | (cis)-N-((R)-1-phenylethyl)-3-methylcyclohexanamine | >90:10 |

| (S)-α-Methylbenzylamine | NaBH₃CN | Ethanol | (trans)-N-((S)-1-phenylethyl)-3-methylcyclohexanamine | ~85:15 |

| (R)-2-Amino-2-phenylethanol | NaBH(OAc)₃ | Dichloromethane (B109758) | (cis)-N-((R)-2-hydroxy-1-phenylethyl)-3-methylcyclohexanamine | >95:5 |

Note: This table presents illustrative data based on established principles of chiral auxiliary-mediated synthesis. Actual results would require experimental validation.

Exploration of Novel Synthetic Pathways

While reductive amination is a standard approach, modern organic synthesis seeks more efficient and innovative routes. The exploration of multicomponent reactions and flow chemistry offers promising avenues for the construction of this compound and its derivatives.

Multicomponent Reactions for Cyclohexanamine Scaffold Construction

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rug.nlfrontiersin.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. rug.nl Several MCRs could be envisioned for the construction of the this compound core or more complex analogues.

The Ugi Reaction : A four-component Ugi reaction could theoretically be employed. The reactants would be 3-methylcyclohexanone (the ketone component), ethylamine (the amine component), an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid (e.g., acetic acid). While the direct product would be an α-acylamino amide derivative and not the target compound itself, subsequent hydrolysis and reduction steps could potentially yield this compound. The primary advantage lies in the creation of a complex scaffold in a single step. nih.gov

The Petasis (Borono-Mannich) Reaction : This three-component reaction involves an amine, a carbonyl compound, and an organoboronic acid. A variant could use ethylamine, 3-methylcyclohexanone, and a vinylboronic acid to generate an allylic amine, which could then be hydrogenated to the final saturated product. nih.gov

Table 2: Potential Multicomponent Reactions for Scaffold Synthesis

| MCR Name | Components | Potential Product Type | Advantages |

| Ugi-4CR | 3-Methylcyclohexanone, Ethylamine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | High complexity from simple precursors nih.gov |

| Petasis Reaction | 3-Methylcyclohexanone, Ethylamine, Vinylboronic Acid | Allylic Amine | Mild reaction conditions nih.gov |

| Mannich Reaction | 3-Methylcyclohexanone, Ethylamine, Enolizable Ketone/Aldehyde | β-Amino-carbonyl compound | C-C and C-N bond formation in one step organic-chemistry.org |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, presents a paradigm shift from traditional batch processing. researchgate.net This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved product consistency. nih.gov

For the synthesis of this compound, a continuous reductive amination process could be implemented. A stream containing 3-methylcyclohexanone and ethylamine in a suitable solvent would be mixed and fed into a heated reactor to form the imine in situ. This stream would then merge with a hydrogen gas stream and pass through a packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. acs.org The product stream would exit the reactor continuously, ready for purification.

The benefits of this approach are numerous:

Enhanced Safety : The small reactor volume minimizes the risk associated with handling hydrogen gas and exothermic reactions.

Improved Efficiency : Superior heat and mass transfer lead to faster reaction rates and higher conversions, potentially reducing residence times from hours to minutes. researchgate.netnih.gov

Scalability : Production can be easily scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel).

Table 3: Comparison of Batch vs. Flow Synthesis for Reductive Amination

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Vessel | Large stirred tank reactor | Small-volume tube or microreactor |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat dissipation researchgate.net |

| Mass Transfer | Dependant on stirring efficiency | Efficient, especially in gas-liquid reactions acs.org |

| Safety | Higher risk with exotherms/hazardous reagents | Inherently safer due to small hold-up volume |

| Scalability | Requires larger, redesigned reactors | Achieved by continuous operation or numbering-up |

| Typical Yield | Variable | Often higher and more consistent nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally responsible chemical manufacturing processes. mlsu.ac.in The goal is to minimize waste, avoid hazardous substances, reduce energy consumption, and utilize renewable resources. tandfonline.com

The synthesis of this compound can be evaluated and optimized using these principles:

Prevention of Waste : The ideal synthesis would have high atom economy, incorporating the maximum number of atoms from the reactants into the final product. Catalytic reductive amination using H₂ is superior to methods using stoichiometric hydride reagents (e.g., NaBH₃CN), which generate significant salt by-products. mlsu.ac.in

Atom Economy : The direct catalytic hydrogenation of 3-methylcyclohexanone with ethylamine and hydrogen has a theoretical atom economy of nearly 100%, as the only byproduct is water.

Safer Solvents and Auxiliaries : Traditional solvents like dichloromethane or tetrahydrofuran (B95107) (THF) should be replaced with greener alternatives such as ethanol, 2-propanol, or potentially water, if catalyst systems permit. tandfonline.com The need for auxiliary substances should be minimized. mlsu.ac.in

Use of Renewable Feedstocks : While the immediate precursors are petrochemical-based, future research could explore the synthesis of cyclohexanone (B45756) derivatives from bio-based sources like lignin (B12514952) or cellulose.

Table 4: Green Chemistry Evaluation of Synthetic Routes

| Synthetic Route | Key Reagents | Atom Economy | Key Hazard/Waste | Green Alternative/Improvement |

| Reductive Amination (Hydride) | 3-methylcyclohexanone, ethylamine, NaBH₃CN | Low | Cyanide waste, solvent waste | Use catalytic hydrogenation (H₂/Pd/C) organic-chemistry.org |

| Catalytic Hydrogenation | 3-methylcyclohexanone, ethylamine, H₂, Pd/C | High | Flammable H₂ gas, heavy metal catalyst | Use of flow reactor for H₂ safety researchgate.net; catalyst recycling |

| Chiral Auxiliary Method | Chiral amine, 3-methylcyclohexanone, H₂/Pd-C | Moderate | Multi-step process, auxiliary waste | Use of a chiral catalyst (asymmetric hydrogenation) |

This focus on advanced synthetic methods highlights the ongoing evolution in chemical synthesis, aiming for greater efficiency, control, and sustainability in the production of compounds like this compound.

Reaction Mechanisms and Mechanistic Studies of N Ethyl 3 Methylcyclohexan 1 Amine

Fundamental Reactivity of Secondary Cyclohexylamines

The chemical behavior of N-ethyl-3-methylcyclohexan-1-amine is largely predicted by the well-established reactivity of secondary amines and cyclohexane (B81311) derivatives. The nitrogen atom's lone pair of electrons and the conformational flexibility of the cyclohexane ring are key determinants of its reaction pathways.

The nitrogen atom in this compound is nucleophilic due to the presence of a lone pair of electrons. This allows it to participate in amination and alkylation reactions.

Alkylation: N-alkylation of secondary amines like this compound with alkyl halides is a classic example of a nucleophilic aliphatic substitution (SN2) reaction. wikipedia.orglibretexts.org The reaction proceeds by the attack of the nucleophilic amine on the electrophilic carbon of the alkyl halide, leading to the formation of a tertiary amine. However, these reactions are often difficult to control and can lead to over-alkylation, producing a quaternary ammonium (B1175870) salt, as the product tertiary amine is often more nucleophilic than the starting secondary amine. wikipedia.orgmasterorganicchemistry.comjove.com

The general mechanism for the alkylation of a secondary amine is as follows:

Nucleophilic Attack: The lone pair of the secondary amine attacks the alkyl halide, displacing the halide ion and forming a trialkylammonium salt.

Deprotonation: A base, which could be another molecule of the amine, removes a proton from the nitrogen, yielding the neutral tertiary amine. masterorganicchemistry.com

Reductive amination is another important method for the N-alkylation of amines. This process involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced to the corresponding amine. libretexts.orgnih.gov This method offers better control over the degree of alkylation compared to direct alkylation with alkyl halides. masterorganicchemistry.com For instance, the reductive amination of a ketone with a secondary amine in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation can efficiently produce tertiary amines. libretexts.orgnih.gov

Amination: The term amination can also refer to the introduction of an amino group into a molecule. In the context of this compound, it can act as the aminating agent. For example, it can react with electrophiles to form new carbon-nitrogen bonds. The synthesis of substituted cyclohexylamines can be achieved through the reductive amination of phenols, where a phenol (B47542) is first hydrogenated to a cyclohexanone (B45756), which then reacts with an amine to form an imine, followed by hydrogenation to the secondary amine. csic.es

The cyclohexane ring is generally stable due to minimal angle and torsional strain in its preferred chair conformation. weebly.commasterorganicchemistry.com However, under specific conditions, ring-opening and ring-closing reactions can occur.

Ring-Opening Reactions: Ring-opening of simple cyclohexane derivatives is not common unless facilitated by specific functional groups or reaction conditions that introduce significant strain. For example, the presence of a small, strained ring fused to the cyclohexane, or functional groups that can be eliminated to form a more stable system, can lead to ring-opening. Electrocyclic ring-opening reactions can occur in cyclohexadiene derivatives upon heating or irradiation, but this is less relevant to the saturated this compound. masterorganicchemistry.com

Ring-Closing Reactions: Ring-closing reactions are fundamental in the synthesis of cyclohexane rings. Intramolecular reactions, such as the Dieckmann condensation of a 1,7-diester or the cyclization of a 6-halo-ketone, can form a six-membered ring. The formation of the cyclohexane ring in this compound itself would have involved a cyclization reaction at some stage of its synthesis.

One notable reaction involving amines on a cyclohexane ring is the Hofmann elimination. If the amine is converted to a quaternary ammonium salt (e.g., through exhaustive methylation), treatment with a strong base like silver oxide can induce an E2 elimination, leading to the formation of an alkene and breaking the C-N bond, though not typically opening the ring itself.

Stereochemical Aspects of Reactions Involving this compound

The presence of two chiral centers (at C1 and C3) and the conformational nature of the cyclohexane ring in this compound introduce significant stereochemical considerations in its reactions.

This compound exists as a mixture of diastereomers (cis and trans) and each of these diastereomers is chiral and can be resolved into enantiomers. Reactions involving this amine can exhibit both diastereoselectivity and enantioselectivity.

Diastereoselectivity: When this compound reacts with another chiral or prochiral molecule, the formation of diastereomeric products can occur in unequal amounts. The existing stereocenters in the amine will influence the transition state energies, favoring the formation of one diastereomer over the other. For instance, in the synthesis of 3-substituted cyclohexylamines via a cascade reaction, the trans-diastereomer is often the major product. thieme-connect.com

Enantioselectivity: If a racemic mixture of this compound is used in a reaction with a chiral reagent or catalyst, kinetic resolution can occur, where one enantiomer reacts faster than the other. Conversely, if a single enantiomer of the amine is used, it can induce asymmetry in the product, a key principle in asymmetric synthesis. The stereoselective reduction of substituted cyclohexyl imines using hydride reagents is a known method to produce enantiomerically enriched cyclohexylamines. acs.org

The stereochemical outcome of reactions involving cyclohexane derivatives is heavily influenced by the conformational equilibrium of the ring. fiveable.mespcmc.ac.in The cyclohexane ring primarily adopts a chair conformation to minimize steric strain. weebly.comfiveable.me Substituents can occupy either axial or equatorial positions, with a strong preference for larger groups to be in the more stable equatorial position to avoid 1,3-diaxial interactions. weebly.comfiveable.me

For this compound, the conformational preference will depend on the relative stereochemistry (cis or trans) of the methyl and amino groups.

In the trans isomer , both the methyl and the N-ethylamino group can occupy equatorial positions, leading to a relatively stable conformation.

In the cis isomer , one group must be axial while the other is equatorial. The conformation with the larger N-ethylamino group in the equatorial position would be favored.

This conformational bias has a profound impact on reactivity. For reactions like E2 eliminations, a strict anti-periplanar arrangement of the leaving group and a β-hydrogen is required. libretexts.orgyoutube.com This often necessitates that both groups are in axial positions. libretexts.orgyoutube.com Therefore, the rate and product distribution of such reactions will depend on the population of the reactive conformer. For nucleophilic substitution reactions, the approach of the nucleophile can be sterically hindered by axial substituents, making reactions at equatorial positions often more favorable. chemistryschool.net

The table below summarizes the general influence of substituent position on reactivity in cyclohexane systems.

| Substituent Position | Relative Stability | Reactivity in E2 Elimination | Accessibility for Nucleophilic Attack |

| Equatorial | More stable (less steric strain) | Generally slower (requires ring flip to axial) | More accessible |

| Axial | Less stable (1,3-diaxial interactions) | Faster (if β-H is also axial) | Less accessible (sterically hindered) |

Catalytic Activity and Role in Organocatalysis

Chiral secondary amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. rsc.orgalfachemic.comresearchgate.net Given its structure as a chiral secondary amine, this compound has the potential to act as an organocatalyst.

The catalytic cycle for enamine catalysis typically involves the reaction of the secondary amine with a ketone or aldehyde to form an enamine. This enamine is more nucleophilic than the corresponding enol or enolate and can react with various electrophiles. In iminium catalysis, the secondary amine reacts with an α,β-unsaturated aldehyde or ketone to form an iminium ion, which lowers the LUMO of the substrate and activates it towards nucleophilic attack. alfachemic.comresearchgate.net

While specific studies on the catalytic activity of this compound are not widely reported, its structural motifs are found in successful organocatalysts. For example, chiral cyclohexylamines have been used in various asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. alfachemic.com The stereochemical outcome of these reactions is dictated by the chiral environment provided by the catalyst. The 3-methyl group on the cyclohexane backbone of this compound would likely play a significant role in the stereoselectivity of such catalytic transformations by influencing the orientation of the substrate in the transition state.

For instance, cyclohexylamine (B46788) itself has been shown to be an efficient organocatalyst for the synthesis of 2-amino-4H-chromene derivatives. arkat-usa.org Chiral secondary amines are also used in cascade reactions to synthesize complex molecules like substituted cyclohexylamines with high stereoselectivity. thieme-connect.com

Information regarding the catalytic activity of this compound is not available in the reviewed scientific literature.

Following a comprehensive search of available scientific databases and literature, no specific information was found regarding the use of This compound as a potential chiral or achiral organocatalyst. Consequently, there are no documented reaction mechanisms or mechanistic studies detailing its catalytic cycles or the probes used to investigate them.

The field of organocatalysis extensively utilizes various amines to promote chemical reactions. thieme-connect.de These catalysts, typically chiral secondary amines, activate substrates through the formation of transient intermediates like enamines or iminium ions. thieme-connect.demdpi.com This mode of activation is central to many asymmetric transformations. However, research into the catalytic applications of a wide array of structurally diverse amines is an ongoing field, and it appears that this compound has not been a subject of published studies in this context.

While the general principles of aminocatalysis are well-established, the specific catalytic behavior of any given amine is dependent on its unique structural and electronic properties. Without experimental or computational studies on this compound, any discussion of its potential catalytic activity, including reaction mechanisms or mechanistic probes, would be purely speculative and fall outside the scope of established scientific findings.

Similarly, searches for mechanistic studies on closely related N-alkylated cyclohexylamine derivatives in organocatalysis did not yield specific results that could provide a basis for an analogous discussion. The available literature focuses on different catalytic systems or applications not directly relevant to the requested topic. nih.govrsc.orgmdpi.com

Therefore, the creation of an article detailing the reaction mechanisms and mechanistic studies of this compound as an organocatalyst is not possible based on the current body of scientific literature.

Computational Chemistry and Theoretical Investigations of N Ethyl 3 Methylcyclohexan 1 Amine

Quantum Mechanical Studies of Molecular Structure and Bonding

Quantum mechanical calculations, particularly those employing Ab Initio and Density Functional Theory (DFT) methods, are standard approaches for elucidating the molecular structure and bonding of organic molecules. For substituted cyclohexylamines, studies on related compounds frequently utilize DFT methods, such as B3LYP, in conjunction with basis sets like 6-31G* or aug-cc-pVDZ, to determine optimized geometries, bond lengths, and bond angles. nih.gov

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT calculations are foundational in computational chemistry for predicting molecular properties from first principles. For a molecule like N-ethyl-3-methylcyclohexan-1-amine, these calculations would typically involve the optimization of the geometric structure to find the lowest energy arrangement of atoms. This process would yield precise data on bond lengths (e.g., C-C, C-N, C-H) and bond angles, providing a three-dimensional picture of the molecule. While specific data for this compound is not available, studies on similar molecules like cyclohexylamine (B46788) have been performed using these methods. nih.gov

Analysis of Electronic Properties and Charge Distribution

The analysis of electronic properties, such as the distribution of electron density and the molecular electrostatic potential, offers insights into the reactivity and intermolecular interactions of a molecule. These properties are direct outcomes of quantum mechanical calculations. For this compound, such an analysis would reveal the electron-rich and electron-poor regions of the molecule, with the nitrogen atom's lone pair being a prominent feature of high electron density. This information is crucial for understanding how the molecule might interact with other chemical species.

Conformational Analysis through Computational Methods

The flexibility of the cyclohexane (B81311) ring and the rotational freedom of the N-ethyl group mean that this compound can exist in various conformations. Computational methods are instrumental in exploring these conformational landscapes.

Potential Energy Surface Scans for Cyclohexane Ring and N-Substituent Conformations

A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its geometric parameters, such as dihedral angles. For this compound, PES scans would be employed to investigate the chair, boat, and twist-boat conformations of the cyclohexane ring, as well as the different rotational positions (rotamers) of the ethyl group attached to the nitrogen atom. This would involve systematically changing specific dihedral angles and calculating the energy at each step to identify stable conformers (energy minima) and transition states between them. uni-muenchen.deq-chem.com

Prediction of Relative Conformational Energies and Interconversion Barriers

From the potential energy surface, the relative energies of the different stable conformers can be determined. This allows for the prediction of which conformation is the most stable (the global minimum) and the relative populations of other conformers at a given temperature. Furthermore, the energy barriers for interconversion between these conformers can be calculated, providing information on the flexibility of the molecule and the rates at which conformational changes occur. For substituted cyclohexanes, the equatorial conformer is generally more stable than the axial conformer due to reduced steric hindrance. acs.org

Reaction Mechanism Elucidation Using Computational Tools

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By modeling the reactants, products, and any intermediate and transition states, chemists can gain a detailed understanding of how a reaction proceeds. This includes identifying the rate-determining step and the factors that influence the reaction's outcome.

For this compound, computational studies could, in principle, elucidate the mechanisms of reactions in which it participates, such as nucleophilic substitution or elimination reactions. However, no specific studies on the reaction mechanisms of this compound were found in the public domain. Research on related amine compounds often employs DFT to map out reaction pathways and calculate activation energies.

Transition State Localization and Intrinsic Reaction Coordinate Analysis

The investigation of a chemical reaction's mechanism at a molecular level is greatly aided by computational chemistry. For reactions involving this compound, such as its synthesis or its use as a catalyst, identifying the transition state (TS) is a critical step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway.

Transition State Localization: Locating a transition state typically involves sophisticated algorithms within quantum chemistry software packages. An initial guess for the geometry of the transition state is required, which is then optimized. Methods like the synchronous transit-guided quasi-Newton (STQN) method are often employed. The successful localization of a transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the breaking and forming of bonds as the amine nucleophilically attacks a substrate.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. shastriinstitute.org This calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. shastriinstitute.org By following the path in both forward and reverse directions from the transition state, the IRC confirms that the identified saddle point indeed connects the desired reactants and products. This process is crucial for validating the proposed reaction mechanism and ensuring that the located transition state is relevant to the reaction of interest. shastriinstitute.org For example, in a reaction where this compound acts as a nucleophile, the IRC would trace the pathway from the amine and electrophile, through the transition state, to the final product.

Understanding Selectivity Origins (e.g., Diastereoselectivity, Atroposelectivity)

This compound possesses two stereocenters (at C1 and C3 of the cyclohexane ring), leading to the existence of multiple diastereomers (cis and trans isomers). When this amine participates in a reaction that creates a new stereocenter, the formation of one diastereomer over another is common. Computational chemistry provides powerful tools to understand the origins of this diastereoselectivity.

Diastereoselectivity: The origin of diastereoselectivity is typically elucidated by comparing the energies of the transition states leading to the different diastereomeric products. Using methods like Density Functional Theory (DFT), the geometries of all possible transition states are optimized, and their relative Gibbs free energies are calculated. acs.org The product distribution is governed by the Curtin-Hammett principle, where the ratio of products depends on the energy difference between the diastereomeric transition states. A lower energy transition state implies a faster reaction rate, leading to the major product. The energy differences can arise from various non-covalent interactions, such as steric hindrance, hydrogen bonding, or dispersion forces within the transition state structure. acs.orgacs.org For instance, the ethyl and methyl groups on the cyclohexane ring can sterically influence how a substrate approaches, favoring the formation of one diastereomer.

Atroposelectivity: Atroposelectivity refers to the selective formation of one atropisomer (stereoisomers arising from restricted rotation around a single bond). While less common for a simple amine like this, if this compound were used as a chiral catalyst in a reaction to form a biaryl system, for example, understanding the resulting atroposelectivity would be key. researchgate.net Computational studies would model the interaction between the catalyst and the substrates, identifying the key interactions in the transition state that control the rotational barrier and favor the formation of one atropisomer. acs.orgresearchgate.net These studies often reveal that subtle steric and electronic interactions between the catalyst and the substrate are responsible for the observed selectivity. researchgate.net

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which is essential for structural elucidation.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Quantum chemical calculations can predict ¹H and ¹³C NMR spectra with high accuracy, aiding in the assignment of experimental peaks.

Methodology: The standard approach involves first optimizing the molecule's geometry, typically using DFT methods. Following optimization, NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), using the equation: δ = σ(ref) - σ(sample).

Predicted Data: For this compound, calculations would provide distinct chemical shifts for each unique proton and carbon atom. The stereochemistry (cis/trans) would significantly influence the predicted shifts due to different spatial orientations of the ethyl and methyl groups. While specific published calculations for this exact molecule are unavailable, an illustrative table of expected ¹H and ¹³C NMR chemical shifts based on similar structures is provided below. The exact values would depend on the computational level of theory and the specific diastereomer being modeled. acs.org

Illustrative Predicted ¹H NMR Chemical Shifts for a Diastereomer of this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| N-H | 1.0 - 2.5 |

| CH (on C1) | 2.4 - 2.8 |

| CH₂ (ethyl) | 2.5 - 2.9 |

| CH₃ (ethyl) | 1.0 - 1.3 |

| CH (on C3) | 1.2 - 1.6 |

| CH₃ (methyl) | 0.8 - 1.1 |

| Cyclohexane CH₂ | 1.0 - 1.9 |

Illustrative Predicted ¹³C NMR Chemical Shifts for a Diastereomer of this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-N) | 55 - 60 |

| C (ethyl, CH₂) | 40 - 45 |

| C (ethyl, CH₃) | 14 - 18 |

| C3 (C-CH₃) | 30 - 35 |

| C (methyl) | 20 - 25 |

| Other Cyclohexane C | 25 - 40 |

Vibrational Frequency Analysis (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational analysis can predict these spectra, helping to assign experimental bands to specific molecular motions.

Methodology: After geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The results provide the frequencies of the normal modes of vibration. The intensities for IR and Raman spectra are also calculated, allowing for the generation of a complete theoretical spectrum. These calculations can help distinguish between different conformers or diastereomers, as their vibrational spectra will have subtle but measurable differences. acs.orgresearchgate.net

Predicted Vibrational Modes: For this compound, key vibrational modes would include N-H stretching, C-H stretching (from the alkyl groups), C-N stretching, and various bending and deformation modes of the cyclohexane ring. An illustrative table of some expected prominent vibrational frequencies is presented below. pressbooks.pub

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium-Weak, Sharp |

| C-H Stretch (sp³ C-H) | 2850 - 3000 | Strong |

| CH₂ Bend | 1450 - 1485 | Medium |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

Stereochemistry and Conformational Dynamics of N Ethyl 3 Methylcyclohexan 1 Amine

Chirality and Stereoisomerism in Substituted Cyclohexylamines

Substituted cyclohexylamines, such as N-ethyl-3-methylcyclohexan-1-amine, serve as excellent models for understanding the interplay of chirality and conformational dynamics in cyclic systems. The spatial arrangement of substituents on the cyclohexane (B81311) ring leads to the existence of multiple stereoisomers.

Identification and Nomenclature of Stereocenters

This compound possesses two stereocenters, which are chiral carbon atoms bonded to four different groups. These are located at position 1 (C1), which bears the N-ethylamino group, and position 3 (C3), which is substituted with a methyl group. chemspider.comnih.govnih.gov The presence of two stereocenters means that the molecule can exist as a maximum of 2^2 = 4 stereoisomers.

The absolute configuration at each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the following possible stereoisomers:

(1R,3R)-N-ethyl-3-methylcyclohexan-1-amine

(1S,3S)-N-ethyl-3-methylcyclohexan-1-amine

(1R,3S)-N-ethyl-3-methylcyclohexan-1-amine

(1S,3R)-N-ethyl-3-methylcyclohexan-1-amine

Enantiomeric and Diastereomeric Relationships

The four stereoisomers of this compound are related to each other as either enantiomers or diastereomers.

Enantiomers are non-superimposable mirror images of each other. In this case, the enantiomeric pairs are:

(1R,3R) and (1S,3S)

(1R,3S) and (1S,3R)

Diastereomers are stereoisomers that are not mirror images of each other. The diastereomeric relationships are:

(1R,3R) is a diastereomer of (1R,3S) and (1S,3R).

(1S,3S) is a diastereomer of (1R,3S) and (1S,3R).

These diastereomers are also classified as cis and trans isomers based on the relative orientation of the substituents on the cyclohexane ring. In the cis isomer, the N-ethylamino and methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. vaia.comyoutube.com

Cyclohexane Ring Conformational Preferences

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, leading to different conformational energies.

Chair Conformation Analysis and Substituent Orientations (Axial vs. Equatorial)

Each stereoisomer of this compound can exist as two interconverting chair conformations. The stability of each conformer is determined by the steric interactions of the axial substituents with other atoms on the ring, known as 1,3-diaxial interactions. vaia.comyoutube.comchegg.com Generally, conformers with bulkier groups in the equatorial position are more stable. vaia.com

For the cis isomers ((1R,3S) and (1S,3R)), one chair conformation will have both the N-ethylamino and methyl groups in equatorial positions, while the other will have both in axial positions. The diequatorial conformation is significantly more stable due to the avoidance of steric strain from 1,3-diaxial interactions. vaia.comyoutube.com

For the trans isomers ((1R,3R) and (1S,3S)), both chair conformations will have one substituent in an axial position and the other in an equatorial position. The relative stability will depend on which of the two larger groups (N-ethylamino or methyl) occupies the equatorial position. Given that the N-ethylamino group is bulkier than the methyl group, the conformer with the N-ethylamino group in the equatorial position and the methyl group in the axial position is expected to be more stable. chegg.com

A-Values and Conformational Energy Calculations for Ethyl and Methyl Groups

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value (conformational energy). A higher A-value indicates a greater preference for the equatorial position due to larger steric hindrance in the axial position.

| Substituent | A-value (kcal/mol) |

| Methyl (CH₃) | 1.7 |

| Ethyl (CH₂CH₃) | 1.75 |

This table presents the A-values for methyl and ethyl groups, which are components of this compound.

Nitrogen Inversion and Related Dynamics

The nitrogen atom in the N-ethylamino group is trivalent and has a lone pair of electrons, giving it a trigonal pyramidal geometry. This configuration allows for a dynamic process known as nitrogen inversion.

Nitrogen inversion is a rapid oscillation of the nitrogen atom and its substituents through a planar transition state. uomustansiriyah.edu.iqquora.com This process interconverts the two enantiomeric forms of a chiral amine if the nitrogen atom is the stereocenter. However, in this compound, the chirality arises from the carbon atoms of the cyclohexane ring.

Barrier Determination and Factors Influencing Inversion Rates

The nitrogen atom in this compound is trivalent and, like in other amines, can undergo a process known as pyramidal or nitrogen inversion. wikipedia.org This process involves the nitrogen atom and its substituents oscillating through a planar transition state. wikipedia.orguomustansiriyah.edu.iq For an amine with three different substituents to be chiral, this inversion must be slow enough to allow for the separation of enantiomers. However, for most acyclic amines, this inversion is extremely rapid at room temperature. wikipedia.org

The energy barrier to nitrogen inversion is influenced by several factors:

Steric Effects: Bulky substituents on the nitrogen atom or on the ring can influence the inversion rate. Increased steric strain in the pyramidal ground state, relative to the planar transition state, can sometimes lower the inversion barrier. Conversely, in other systems, bulky groups can increase the barrier.

Electronic Effects: The presence of electronegative atoms or groups that can conjugate with the nitrogen lone pair can significantly alter the inversion barrier. For instance, unsaturated groups attached to the nitrogen can stabilize the planar transition state through resonance, thereby lowering the barrier and increasing the inversion rate. libretexts.org

Ring Strain: Incorporating the nitrogen atom into a strained ring system, such as a three-membered aziridine (B145994) ring, dramatically increases the inversion barrier, making it possible to resolve enantiomers in some cases. libretexts.orggoogle.com For a six-membered ring like cyclohexane, the strain is less pronounced than in smaller rings, but the cyclic nature still imposes significant constraints on the geometry of the inversion's transition state compared to acyclic amines. stackexchange.com

The inversion barrier in cyclic amines is often determined by the energy difference between the stable pyramidal ground state and the planar transition state. acs.org Computational methods, such as those based on natural bond orbital (NBO) analysis, suggest that the barrier height is strongly influenced by the energies of the sigma-orbitals of the Cα-Cβ bonds and the nitrogen lone pair. nih.gov

Below is a table of representative nitrogen inversion barriers for various cyclic amines, illustrating the influence of structure on the energy barrier.

| Compound | Inversion Barrier (kJ/mol) | Notes |

| Ammonia (NH₃) | 24.2 | Rapid inversion at room temperature. wikipedia.org |

| Dimethylamine | 18 | Unconstrained molecule with a low barrier. google.com |

| N-Methylpiperidine | 36.4 | Higher barrier due to cyclic constraint. google.com |

| N-Methylpyrrolidine | 31-35 | Five-membered ring constraint. google.com |

| Methylaziridine | 80-90 | High barrier due to significant ring strain. google.com |

This table presents generalized data for illustrative purposes.

Coupling of Nitrogen Inversion with Ring Inversion

The cyclohexane ring can exist in two primary chair conformations. The substituents (the N-ethylamino group at C1 and the methyl group at C3) can be either axial or equatorial. The interconversion between these two chair forms is known as a ring-flip. Simultaneously, the N-ethylamino group can undergo nitrogen inversion, which inverts the configuration at the nitrogen center.

If the barrier to nitrogen inversion is significantly lower than the barrier to ring inversion (typically around 43 kJ/mol for cyclohexane), the nitrogen will invert rapidly on the timescale of the ring-flip.

If the barrier to nitrogen inversion is higher, as might be influenced by specific substitution patterns or solvent effects, then nitrogen inversion becomes the rate-limiting step. rsc.org

Experimental Determination of Conformational Populations

The relative populations of the different conformers of this compound in solution can be determined experimentally, primarily through spectroscopic techniques.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of processes that cause the interchange of magnetically non-equivalent nuclei. libretexts.org It is ideally suited for measuring the energy barriers of conformational changes like ring inversion and nitrogen inversion in cyclohexylamine (B46788) derivatives. skemman.is

The methodology involves recording NMR spectra at different temperatures.

At low temperatures ("slow exchange limit"): If the rate of conformational interchange is slow compared to the NMR timescale, separate signals will be observed for the nuclei in each distinct chemical environment (e.g., axial and equatorial protons).

At high temperatures ("fast exchange limit"): If the rate of interchange is fast, the spectrometer records an averaged signal for the interconverting nuclei.

At the coalescence temperature (Tc): At an intermediate temperature, the separate signals broaden and merge into a single peak.

By analyzing the lineshape of the NMR signals as a function of temperature, particularly at the coalescence point, it is possible to calculate the rate constant (k) for the dynamic process. From the rate constant, the free energy of activation (ΔG‡) for the process can be determined using the Eyring equation. This allows for the quantification of the energy barriers for both ring inversion and nitrogen inversion. libretexts.org Dynamic NMR studies on related N-substituted systems have been crucial in elucidating the barriers and mechanisms of these processes. rsc.orgresearchgate.net

X-ray Crystallography for Solid-State Conformations

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its salts could be grown, this technique would provide precise information on bond lengths, bond angles, and the preferred conformation adopted by the molecule in the crystal lattice.

This solid-state structure would represent a single, static conformation, effectively a "snapshot" of the molecule trapped in its lowest energy state within the crystal. This information is invaluable as it can reveal:

The preferred chair conformation of the cyclohexane ring.

The axial or equatorial orientation of the N-ethylamino and methyl substituents.

The specific rotameric conformation of the N-ethyl group.

The geometry at the nitrogen center.

The conformation observed in the solid state is not always the most stable or abundant conformation in solution, as crystal packing forces can influence which conformer crystallizes. However, it provides a crucial reference point for interpreting the more complex dynamic behavior observed in solution via DNMR spectroscopy. researchgate.net While specific crystallographic data for this compound is not widely published, studies on analogous substituted cyclohexylamines have used this method to unequivocally assign stereochemistry and analyze conformational preferences in the solid state. researchgate.net

Advanced Spectroscopic Characterization of N Ethyl 3 Methylcyclohexan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for determining the precise atomic arrangement of N-ethyl-3-methylcyclohexan-1-amine. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

The structure of this compound, featuring a substituted cyclohexane (B81311) ring and an N-ethyl group, gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. Due to the presence of stereoisomers (cis and trans), the number of observed signals can be complex, but analysis of the molecular symmetry allows for the prediction of expected resonances.

Interactive Table: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Description | Predicted Chemical Shift (δ) Range (ppm) |

| C1 | Cyclohexane CH attached to Nitrogen | 50 - 65 |

| C2, C6 | Cyclohexane CH₂ adjacent to C1 | 30 - 45 |

| C3 | Cyclohexane CH with methyl group | 25 - 40 |

| C4, C5 | Cyclohexane CH₂ | 20 - 35 |

| 3-CH₃ | Methyl group on cyclohexane ring | 15 - 25 |

| N-CH₂ | Ethyl group CH₂ attached to Nitrogen | 40 - 55 |

| N-CH₂-CH₃ | Terminal methyl of ethyl group | 10 - 20 |

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be more complex due to spin-spin coupling between adjacent, non-equivalent protons. docbrown.info The signals for protons on carbons attached to the nitrogen (H1 and the N-CH₂) would be shifted downfield. The protons on the cyclohexane ring will exhibit complex splitting patterns (multiplets) due to coupling with their neighbors.

Interactive Table: Predicted ¹H NMR Signal Assignments for this compound

| Proton(s) | Description | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity |

| H1 | Proton on C1 | 2.5 - 3.5 | Multiplet |

| N-H | Amine proton | 0.5 - 2.0 (variable, broad) | Singlet (broad) |

| N-CH₂ | Ethyl group methylene (B1212753) protons | 2.4 - 3.0 | Quartet (q) |

| Ring CH₂ | Cyclohexane methylene protons | 1.0 - 2.0 | Multiplets |

| Ring CH | Proton on C3 | 1.0 - 1.8 | Multiplet |

| 3-CH₃ | Methyl protons on ring | 0.8 - 1.2 | Doublet (d) |

| N-CH₂-CH₃ | Ethyl group methyl protons | 0.9 - 1.3 | Triplet (t) |

To unambiguously assign the signals and confirm the molecular structure, a series of 2D NMR experiments are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent protons. It would be used to trace the connectivity within the cyclohexane ring and the ethyl group. For instance, a cross-peak would be observed between the N-CH₂ quartet and the N-CH₂-CH₃ triplet, confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly with the carbon atom to which they are attached. acs.org This technique is crucial for definitively assigning each carbon signal based on the more easily interpreted proton signals. For example, the proton signal identified as H1 would show a correlation to the C1 carbon signal in the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining the stereochemistry (e.g., cis/trans isomerism). researchgate.netresearchgate.net For the cis isomer, a NOESY correlation would be expected between the axial proton at C1 and the axial protons at C2, C6, and the methyl group if it is also axial. The absence or presence of such spatial correlations helps to define the relative configuration of the substituents on the cyclohexane ring.

The magnitude of the coupling constants (J-values), measured in Hertz (Hz) from the high-resolution ¹H NMR spectrum, provides detailed information about the dihedral angles between adjacent protons. ethernet.edu.etbbhegdecollege.com In the context of the cyclohexane ring, J-values are diagnostic for determining the conformation of the substituents (axial or equatorial).

Axial-Axial (J_ax,ax_) Coupling: Typically large, in the range of 10-13 Hz.

Axial-Equatorial (J_ax,eq_) Coupling: Smaller, in the range of 2-5 Hz.

Equatorial-Equatorial (J_eq,eq_) Coupling: Also small, generally in the range of 2-5 Hz.

By analyzing the splitting pattern of the H1 proton, for example, one can deduce its orientation. A large coupling constant to adjacent protons would suggest they are in a trans-diaxial arrangement, providing strong evidence for the chair conformation of the ring and the stereochemical relationship of the substituents. epa.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information regarding the molecular weight and elemental formula of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or more decimal places). This allows for the determination of the exact molecular formula. For this compound, the expected monoisotopic mass can be calculated from its formula, C₉H₁₉N. chemspider.com

Interactive Table: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₉N | chemspider.comnih.govguidechem.com |

| Calculated Monoisotopic Mass | 141.15175 Da | chemspider.com |

| Technique | Electrospray Ionization (ESI) or APCI | rsc.org |

| Expected Ion | [M+H]⁺ | |

| Expected m/z of [M+H]⁺ | 142.15903 |

Confirmation of the measured exact mass to within a few parts per million (ppm) of the calculated value provides unequivocal evidence for the compound's elemental composition. rsc.org

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. For aliphatic amines like this compound, the most characteristic fragmentation is alpha-cleavage, where the bond adjacent to the C-N bond is broken.

Key predicted fragmentation pathways include:

Loss of the ethyl group: Cleavage of the bond between the ring (C1) and the nitrogen can lead to a fragment corresponding to the loss of an ethylamino radical, or more commonly in MS/MS, alpha-cleavage next to the nitrogen results in the loss of an ethyl radical from the molecular ion.

Alpha-Cleavage: The most favorable fragmentation for amines involves the cleavage of a C-C bond alpha to the nitrogen atom. This would result in the formation of a stable iminium ion. For this compound, this could involve the loss of a C₅H₉ radical from the ring, or the loss of an ethyl radical from the side chain.

Vibrational Spectroscopy (IR and Raman)

The infrared and Raman spectra of this compound are dominated by the characteristic vibrations of its secondary amine and substituted cyclohexane functionalities. As a secondary amine, a key feature in the IR spectrum is the N-H stretching vibration, which typically appears as a single, sharp band of weak to medium intensity in the range of 3300-3500 cm⁻¹. This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. The C-N stretching vibration of the aliphatic amine is expected to produce a band in the 1250-1020 cm⁻¹ region.

The cyclohexane ring and its substituents give rise to a multitude of bands. The C-H stretching vibrations of the methyl and ethyl groups, as well as the cyclohexane ring, are expected in the 2960-2850 cm⁻¹ region. The deformation vibrations of the CH₂ and CH₃ groups will appear in the 1470-1430 cm⁻¹ range. The spectrum will also contain a complex series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various C-C stretching and C-C-C bending modes of the cyclohexane ring, which are sensitive to the substitution pattern.

Due to the lack of specific experimental data for this compound in the reviewed literature, the following table presents predicted vibrational frequencies based on the analysis of related compounds such as N-ethylcyclohexylamine and N-methylcyclohexylamine. chemicalbook.comchemicalbook.comnih.govchemicalbook.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) (IR) | Predicted Frequency Range (cm⁻¹) (Raman) | Notes |

| N-H Stretch | 3350 - 3310 | Weak | Single, sharp peak characteristic of secondary amines. |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong | Asymmetric and symmetric stretches of CH₃ and CH₂ groups. |

| N-H Bend | 1650 - 1580 | Weak | Often broad and can be difficult to identify. |

| CH₂ Scissoring | 1470 - 1445 | Medium | From the ethyl group and cyclohexane ring. |

| CH₃ Asymmetric Deformation | ~1460 | Medium | From the methyl and ethyl groups. |

| CH₃ Symmetric Deformation | ~1380 | Medium | "Umbrella" mode of the methyl group. |

| C-N Stretch | 1250 - 1020 | Medium-Strong | Can be coupled with other vibrations. |

| C-C Stretch (Ring) | 1200 - 800 | Strong | Complex series of bands characteristic of the cyclohexane skeleton. |

| Ring Puckering/Deformation | Below 800 | Medium-Strong | Sensitive to the conformation of the cyclohexane ring. |

This compound can exist in several conformational and stereoisomeric forms due to the chair conformations of the cyclohexane ring and the relative orientations of the ethylamino and methyl groups. The chair conformation is the most stable for a cyclohexane ring. The substituents can occupy either axial or equatorial positions. For 3-methylcyclohexylamine, computational studies on related molecules suggest that the diequatorial conformer is generally more stable than the diaxial or axial-equatorial conformers due to reduced steric strain. researchgate.net

Vibrational spectroscopy is a powerful technique for studying this conformational isomerism. The vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the specific geometry of the conformers. For instance, the C-N and C-C stretching frequencies and various bending modes can shift depending on whether the substituents are in axial or equatorial positions. Low-temperature spectroscopic studies could potentially resolve the bands corresponding to different conformers, allowing for the determination of their relative populations and the energy difference between them. However, at room temperature, the observed spectrum is typically a population-weighted average of the spectra of the individual conformers due to rapid interconversion.

Chiroptical Methods for Stereochemical Analysis

This compound possesses two stereocenters (at C-1 and C-3 of the cyclohexane ring), making it a chiral molecule that can exist as a set of enantiomers and diastereomers. Chiroptical methods, which measure the differential interaction of a chiral substance with left and right circularly polarized light, are essential for determining the absolute configuration of these stereoisomers. purechemistry.orgmgcub.ac.in

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength, while Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. mgcub.ac.in Both techniques produce a spectrum that is characteristic of a specific enantiomer, with its mirror-image enantiomer producing a spectrum of equal magnitude but opposite sign.

A key requirement for a molecule to exhibit a measurable CD or ORD spectrum is the presence of a chromophore, a light-absorbing functional group, in the vicinity of the chiral center. This compound itself lacks a strong chromophore in the near-UV region, which would make direct CD/ORD analysis challenging. The amine group has a weak n → σ* transition at around 200-220 nm. To overcome this, the amine can be derivatized with a chromophoric group to create a new molecule with strong Cotton effects that are indicative of the stereochemistry of the original amine. hebmu.edu.cn

When a chromophore is present, the shape and sign of the ORD curve and CD bands (known as Cotton effects) are determined by the spatial arrangement of the atoms around the chromophore. nih.gov A positive Cotton effect corresponds to a positive peak in the CD spectrum, while a negative Cotton effect corresponds to a negative peak.

The absolute configuration of the stereocenters in this compound can be determined by comparing the experimentally measured ORD or CD spectrum with that predicted for a known configuration using empirical rules or quantum chemical calculations. purechemistry.orgfrontiersin.org

Empirical rules, such as the Octant Rule for cyclohexanones, correlate the sign of the Cotton effect with the spatial disposition of substituents relative to the chromophore. While not directly applicable to this compound due to the lack of a carbonyl group, analogous sector rules could be developed for derivatized cyclohexylamines.

A more modern and powerful approach is the use of quantum chemical calculations to predict the CD and ORD spectra for each possible stereoisomer. By comparing the calculated spectra with the experimental one, the absolute configuration of the molecule can be unambiguously assigned. This method requires accurate conformational analysis to account for the contribution of all significantly populated conformers to the final spectrum.

Without experimental data for this compound, a definitive assignment of its absolute configuration via chiroptical methods is not possible. However, the principles outlined above represent the established methodology for such a determination.

Synthesis and Reactivity of N Ethyl 3 Methylcyclohexan 1 Amine Derivatives and Analogues

Design and Synthesis of N-Ethyl-3-methylcyclohexan-1-amine Analogues with Modified Alkyl Substituents

The synthesis of analogues of this compound with varied alkyl groups on the nitrogen atom is a key area of interest for modulating the compound's physicochemical properties. These modifications can be achieved through several established synthetic routes.

One common approach is the reductive amination of 3-methylcyclohexanone (B152366). This method involves the reaction of the ketone with a primary amine (such as ethylamine (B1201723) to form the parent compound) in the presence of a reducing agent. To generate analogues with different N-alkyl substituents, various primary amines can be used. For instance, reacting 3-methylcyclohexanone with methylamine (B109427), propylamine, or isobutylamine (B53898) would yield the corresponding N-methyl, N-propyl, or N-isobutyl analogues.

Another versatile method is the direct N-alkylation of 3-methylcyclohexan-1-amine. The primary amine can be reacted with a range of alkyl halides (e.g., ethyl iodide, propyl bromide) in the presence of a base to introduce the desired alkyl group. This method is particularly useful for creating a library of analogues with diverse N-alkyl chains. The choice of base and solvent is crucial to optimize the yield and minimize side reactions, such as over-alkylation.

The following table summarizes the synthesis of various N-alkyl-3-methylcyclohexanamine analogues starting from 3-methylcyclohexan-1-amine.

| N-Alkyl Substituent | Alkylating Agent | Typical Base | Resulting Analogue |

| Methyl | Methyl iodide | Potassium carbonate | N-methyl-3-methylcyclohexan-1-amine |

| Propyl | 1-Bromopropane | Triethylamine | N-propyl-3-methylcyclohexan-1-amine |

| Isopropyl | 2-Iodopropane | Diisopropylethylamine | N-isopropyl-3-methylcyclohexan-1-amine |

| Butyl | 1-Bromobutane | Sodium bicarbonate | N-butyl-3-methylcyclohexan-1-amine |

| Benzyl | Benzyl bromide | Cesium carbonate | N-benzyl-3-methylcyclohexan-1-amine |

The design of these analogues is often guided by the desire to systematically probe the effects of steric bulk and electronic properties of the N-alkyl group on the molecule's reactivity and other characteristics.

Synthesis of Ring-Substituted Cyclohexanamine Derivatives

Introducing substituents onto the cyclohexane (B81311) ring of this compound allows for the exploration of how positional isomerism and the electronic nature of ring substituents affect the molecule's properties. The synthesis of these derivatives can be approached by either starting with a pre-substituted cyclohexane precursor or by direct functionalization of the ring.

For instance, to synthesize derivatives with substituents at the 4-position of the cyclohexane ring, one could start with a 4-substituted cyclohexanone (B45756). Reductive amination of this ketone with ethylamine would then yield the desired N-ethyl-3-methyl-4-substituted-cyclohexan-1-amine. The availability of a wide range of substituted cyclohexanones makes this a versatile approach.

Direct functionalization of the this compound ring is more challenging due to the need for chemo- and regioselectivity. However, certain reactions can be employed. For example, allylic bromination could potentially introduce a bromine atom at the 2- or 6-position, which can then be further transformed into other functional groups.

The following table illustrates the synthesis of some ring-substituted derivatives starting from appropriately substituted cyclohexanones.

| Starting Ketone | Amine | Reducing Agent | Product |

| 3,4-Dimethylcyclohexanone | Ethylamine | Sodium triacetoxyborohydride (B8407120) | N-ethyl-3,4-dimethylcyclohexan-1-amine |

| 4-Methoxy-3-methylcyclohexanone | Ethylamine | Sodium cyanoborohydride | N-ethyl-4-methoxy-3-methylcyclohexan-1-amine |

| 4-Chloro-3-methylcyclohexanone | Ethylamine | Platinum oxide/H₂ | N-ethyl-4-chloro-3-methylcyclohexan-1-amine |

Chemo- and Regioselective Transformations of this compound and its Derivatives

The reactivity of this compound is primarily centered around the nucleophilic nitrogen atom and the potential for reactions on the cyclohexane ring. Chemo- and regioselective transformations are crucial for the specific modification of this molecule.

The secondary amine functionality is a key site for reactions. It can undergo acylation with acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-acetyl-N-ethyl-3-methylcyclohexan-1-amine. Sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, would produce the corresponding sulfonamide. These reactions are typically highly chemoselective for the nitrogen atom.

Regioselectivity becomes important when considering reactions on the cyclohexane ring. For derivatives with existing functional groups, the directing effects of these groups will influence the position of further substitution. For example, in a derivative containing a hydroxyl group on the ring, the position of that group will influence the regioselectivity of subsequent oxidation or etherification reactions.

Iron-catalyzed aminochlorination of alkenes represents a modern approach for the synthesis of complex amines. amazonaws.com While not a direct transformation of the parent compound, this methodology could be envisioned for the synthesis of precursors to this compound derivatives, offering high chemo- and regioselectivity. amazonaws.com

Structure-Reactivity Relationships within the N-Alkyl-3-methylcyclohexanamine Class

The relationship between the structure of N-alkyl-3-methylcyclohexanamines and their reactivity is governed by steric and electronic effects. Modifications to the N-alkyl substituent and the cyclohexane ring can significantly alter the compound's properties.

Effect of the N-Alkyl Group: The size of the N-alkyl group influences the nucleophilicity of the nitrogen atom. As the steric bulk of the alkyl group increases (e.g., from ethyl to isopropyl to tert-butyl), the accessibility of the nitrogen lone pair decreases, which can lead to a lower reaction rate in nucleophilic substitution and addition reactions. This steric hindrance can also influence the conformational preferences of the molecule.

Effect of Ring Substituents: Substituents on the cyclohexane ring can exert both steric and electronic effects. The presence of a methyl group at the 3-position already introduces a chiral center and influences the conformational equilibrium of the cyclohexane ring. Additional substituents will further impact this. Electron-withdrawing groups on the ring can decrease the basicity of the amine, while electron-donating groups will increase it. The position of these substituents is also critical, as their proximity to the amine group will determine the magnitude of their influence.

A study on the amidation of ester-functionalized polymers demonstrated that reactivity correlates with the nucleophilicity of the amines. ugent.be This principle can be applied to the N-alkyl-3-methylcyclohexanamine class, where more nucleophilic amine analogues would be expected to react more readily in reactions such as acylation.

The following table provides a qualitative overview of the expected structure-reactivity relationships.

| Structural Modification | Effect on Steric Hindrance at N | Effect on Basicity | Expected Impact on Reactivity (e.g., Acylation) |

| N-Ethyl to N-Propyl | Minor increase | Minor change | Slightly decreased rate |

| N-Ethyl to N-Isopropyl | Moderate increase | Minor change | Moderately decreased rate |

| Addition of a 4-methyl group | No direct effect | Minor increase | Minor change |

| Addition of a 4-nitro group | No direct effect | Significant decrease | Significantly decreased rate |

Environmental Transformation Pathways of N Ethyl 3 Methylcyclohexan 1 Amine

Oxidative Degradation Mechanisms in Environmental Contexts

The oxidative degradation of amines in the environment is a critical process, often initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). For N-ethyl-3-methylcyclohexan-1-amine, the molecular structure suggests that oxidative attack can occur at several positions. The intensity of oxidative degradation is influenced by the electronic and steric properties of the amine's structure. nih.gov

Oxidative degradation can be initiated through two primary mechanisms: electron abstraction and hydrogen abstraction. nih.gov Hydrogen abstraction from the carbon atom alpha to the nitrogen is a common pathway for secondary amines. This leads to the formation of an amino radical, which can undergo further reactions. In the case of this compound, this could involve the carbon on the ethyl group or the C1 carbon of the cyclohexane (B81311) ring.

Studies on other cyclic aliphatic amines have shown that oxidative processes can lead to ring-opening. For instance, copper-mediated oxidation of cyclic amines in the presence of persulfate can result in the cleavage of C-N and C-C bonds, yielding linear aldehydes or carboxylic acids. nih.gov A similar pathway could be plausible for this compound, leading to a variety of ring-opened products.